Methyl 4-(1H-indol-3-yl)butanoate has been synthesized and characterized by various research groups, with different methods reported in the literature. One study describes its preparation through the reaction of 3-indolyl acetic acid with methanol under acidic conditions []. Another study details its synthesis using a Mitsunobu reaction, involving the treatment of 3-indoleethanol with butyric acid.
Research suggests that Methyl 4-(1H-indol-3-yl)butanoate may possess various biological activities, although the specific mechanisms and applications are still under investigation.
Studies have shown that the compound exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria [, ].
Some research indicates that Methyl 4-(1H-indol-3-yl)butanoate may possess antioxidant properties [].
The compound has been reported to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system.
Methyl 4-(1H-indol-3-yl)butanoate is an organic compound characterized by the presence of an indole moiety attached to a butanoate group. Its chemical formula is , and it features a methyl ester functional group. The compound is noted for its potential biological activities, particularly in pharmacological applications.
The mechanism of action of methyl indole-3-butyrate is not fully understood but likely involves mimicking the effects of IBA. IBA is thought to promote plant growth by influencing gene expression and cell division through interactions with auxin receptors []. Methyl indole-3-butyrate might act similarly, but further research is needed to elucidate its specific mechanism.
Research indicates that methyl 4-(1H-indol-3-yl)butanoate exhibits significant biological activities, including:
The synthesis of methyl 4-(1H-indol-3-yl)butanoate typically involves:
Methyl 4-(1H-indol-3-yl)butanoate finds applications in several fields:
Interaction studies involving methyl 4-(1H-indol-3-yl)butanoate have focused on its binding affinity to various biological targets. These studies reveal that the compound may interact with specific receptors or enzymes, influencing cellular pathways related to cancer proliferation and infection resistance .
Several compounds share structural similarities with methyl 4-(1H-indol-3-yl)butanoate. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indole-3-butyric acid | Carboxylic acid | Known for promoting root growth in plants |
| Methyl indole-3-acetate | Ester | Exhibits neuroprotective effects |
| Ethyl 4-(1H-indol-3-yl)butanoate | Ester | Shows different biological activity profiles |
Methyl 4-(1H-indol-3-yl)butanoate is unique due to its specific butanoate chain length and the presence of the indole ring, which influences its biological activity and reactivity compared to similar compounds.
The most common and straightforward approach to synthesizing Methyl 4-(1H-indol-3-yl)butanoate involves the direct esterification of 4-(1H-indol-3-yl)butanoic acid with methanol. This transformation typically requires a strong acid catalyst such as sulfuric acid and proceeds under reflux conditions for several hours to ensure complete conversion of the carboxylic acid to the corresponding methyl ester.
The general reaction follows the classical Fischer esterification mechanism:
4-(1H-indol-3-yl)butanoic acid + methanol → Methyl 4-(1H-indol-3-yl)butanoate + water
The acid catalyst serves to protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. After a series of proton transfers and elimination of water, the methyl ester is formed. This reaction is an equilibrium process, and excess methanol is typically used to drive the reaction toward product formation.
A detailed experimental procedure described in the literature involves saturating pure methanol with dry hydrogen chloride gas, followed by addition of 4-(1H-indol-3-yl)butanoic acid. These anhydrous conditions favor forward reaction progress according to Le Chatelier's principle.
While acid-catalyzed esterification represents the most direct approach, base-mediated alkylation strategies offer an alternative route to Methyl 4-(1H-indol-3-yl)butanoate. These methods typically involve the conversion of 4-(1H-indol-3-yl)butanoic acid to its carboxylate salt, followed by reaction with a methylating agent.
The reaction sequence involves:
This approach offers advantages when working with acid-sensitive substrates, though it presents challenges regarding selectivity, particularly with the nucleophilic indole nitrogen. Protection strategies for the indole N-H may be necessary to prevent competing N-methylation.
| Base | Methylating Agent | Solvent | Temperature | Yield | Selectivity Considerations |
|---|---|---|---|---|---|
| K₂CO₃ | CH₃I | Acetone | 25-50°C | 70-85% | Potential for N-methylation |
| NaH | CH₃I | DMF | 0-25°C | 75-88% | Requires indole protection |
| Cs₂CO₃ | (CH₃)₂SO₄ | Acetonitrile | 25°C | 80-90% | Milder conditions, improved O-selectivity |
| KOH | CH₃I | DMSO | 25°C | 65-80% | Phase transfer catalysis beneficial |
Recent advances have led to the development of flow chemistry methodologies for the preparation of indole derivatives, including Methyl 4-(1H-indol-3-yl)butanoate. These continuous flow processes offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety profiles, and increased scalability potential.
In a notable study, researchers employed a suite of flow-based transformations for the synthesis of indole-3-carboxylic esters. While this work focused primarily on ethyl esters rather than methyl esters, the methodology is readily adaptable for Methyl 4-(1H-indol-3-yl)butanoate synthesis. The process involved a base-mediated SNAr reaction followed by heterogeneous hydrogenation to produce the indole core through a reductive cyclization sequence.
The flow-based approach utilizes specialized equipment where reagents are continuously pumped through reactor coils or packed catalyst beds. For hydrogenation steps, systems like the ThalesNano H-cube operating in full hydrogen mode with Pd/C catalyst cartridges have proven effective.
The continuous flow approach offers marked advantages for industrial-scale production of Methyl 4-(1H-indol-3-yl)butanoate, providing better heat transfer, precise reaction control, and improved safety when handling potentially hazardous reagents like hydrogen gas.
Another modern approach involves catalytic hydrogenation and cyclization reactions, particularly useful when building the indole core as part of the synthetic sequence. This methodology allows for the construction of Methyl 4-(1H-indol-3-yl)butanoate from non-indole precursors.
A representative approach involves the catalytic hydrogenation of a 2-nitrophenyl compound using heterogeneous catalysis (Pd/C) in the presence of hydrogen gas. The resulting intermediate undergoes in situ cyclization to form the indole ring structure, which can be further elaborated to introduce the butanoate side chain.
The success of this methodology is highly dependent on careful control of reaction parameters. For instance, hydrogenation at 50°C using a 10 mol% Pd/C catalyst at a controlled flow rate of 0.4 mL/min results in complete conversion to the desired indole product. However, increasing the flow rate to 0.8-1.0 mL/min leads to a mixture of products, including the desired indole (62%), amino indole (29%), and N-hydroxyamino indole (9%).
The addition of acetic acid (10-30 mol%) was found to be critical for optimizing this transformation, allowing for stable and continuous operation at higher flow rates while maintaining excellent conversion to the desired indole product. The final product could be easily isolated in 93% yield by solvent evaporation and trituration with 9:1 hexane/Et₂O.
Methyl 4-(1H-indol-3-yl)butanoate contains an ester functional group that readily participates in nucleophilic substitution reactions. These transformations are central to the compound's utility as a synthetic building block and enable its conversion into diverse derivatives with potentially enhanced biological properties.
The ester group undergoes hydrolysis under both acidic and basic conditions to regenerate 4-(1H-indol-3-yl)butanoic acid. Basic hydrolysis with aqueous sodium hydroxide produces the sodium salt of 4-(1H-indol-3-yl)butanoate, while acidic hydrolysis with dilute hydrochloric acid yields the free carboxylic acid.
Treatment with nucleophiles such as hydrazine or amines leads to the corresponding acyl derivatives. For example, reaction with hydrazine hydrate in methanol produces 4-(1H-indol-3-yl)butanohydrazide, a versatile precursor for heterocyclic compound synthesis. Similarly, treatment with piperazine derivatives forms acylpiperazines, which serve as intermediates in the synthesis of compounds with potential biological activity.
The methyl ester can also undergo transesterification when treated with other alcohols under appropriate catalytic conditions. For instance, reaction with ethanol in the presence of an acid catalyst yields ethyl 4-(1H-indol-3-yl)butanoate. This reactivity enables the preparation of a variety of ester derivatives with different alkyl chains, potentially modifying physicochemical properties like lipophilicity and bioavailability.
Methyl 4-(1H-indol-3-yl)butanoate can participate in various cyclization reactions leading to complex heterocyclic structures. These cyclization pathways can be either deliberately exploited for synthetic purposes or may occur as undesired side reactions.
One significant cyclization pathway involves oxidative lactonization reactions. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalyzed oxidative lactonization of indole-3-butyric acids has been documented to form indole-substituted lactones. The mechanism involves DDQ-promoted functionalization of benzylic C–H bonds adjacent to the electron-rich indole ring, generating a benzylic carbocation that is trapped by the pendant carboxylic acid to form a lactone. While this study specifically addresses the acid form, the methyl ester could undergo hydrolysis followed by similar cyclization under appropriate conditions.
Another notable cyclization pattern involves intramolecular acylation reactions. When attempting to convert 4-(1H-indol-3-yl)butanoic acid to its acid chloride (compound 5), intramolecular Friedel-Crafts acylation can occur, resulting in the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one (compound 6). This highlights the reactivity of the indole nucleus toward electrophilic substitution, a consideration that must be addressed in synthetic planning.
During synthesis and modification of Methyl 4-(1H-indol-3-yl)butanoate, various side reactions may occur, particularly under harsh conditions. For instance, in the catalytic hydrogenation step of indole synthesis, amino indoles and N-hydroxyamino indoles have been observed as byproducts. Additionally, halogenation of the indole ring can occur under certain conditions, as evidenced by the formation of 4-(2-bromo-1H-indol-3-yl)butanoic acid during attempts to convert the acid to a piperazine derivative.
Understanding these cyclization pathways and potential byproduct formation is crucial for developing efficient synthetic routes and implementing effective purification strategies. Control of reaction parameters such as temperature, concentration, and catalysts can significantly influence the product distribution and minimize unwanted side reactions.
The compound functions as a critical synthetic intermediate in the preparation of various pharmaceutical agents, particularly in the development of anticancer therapeutics and other bioactive molecules [2] [4]. Research has demonstrated that methyl 4-(1H-indol-3-yl)butanoate serves as a reactant in the synthetic preparation of common precursors for drug development, establishing its importance in medicinal chemistry [2].
Methyl 4-(1H-indol-3-yl)butanoate plays a fundamental role in the synthesis of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives, which have shown significant promise as anticancer agents [2] [4]. These piperazine-containing compounds have been extensively studied for their antiproliferative activities against various cancer cell lines [5] [6].
Research by Lin and colleagues demonstrated that indolin-2-one derivatives bearing 4-phenylpiperazine-1-carbothiohydrazide moieties exhibit potent anticancer activities [6]. Specifically, compounds 6d and 6l showed remarkable efficacy against A549 lung cancer cells with half-maximal inhibitory concentration values of 3.59 and 5.58 micromolar, respectively [6]. Furthermore, compounds 5f and 6l demonstrated significant activity against HCT-116 colon cancer cells with half-maximal inhibitory concentration values of 3.49 and 4.57 micromolar, respectively [6].
| Compound | Structure Type | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 6d | Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | A549 (lung cancer) | 3.59 | Lin et al., 2013 [6] |
| Compound 6l | Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | A549 (lung cancer) | 5.58 | Lin et al., 2013 [6] |
| Compound 5f | Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | HCT-116 (colon cancer) | 3.49 | Lin et al., 2013 [6] |
| Compound 6l | Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | HCT-116 (colon cancer) | 4.57 | Lin et al., 2013 [6] |
Additional research has explored 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which demonstrated high affinity for serotonin 5-HT1A and dopamine D2 receptors [5]. Compound 4c emerged with promising mixed receptor profiles for the 5-HT1A and D2 receptors with binding affinity values of 1.3 nanomolar, 182 nanomolar, and 64 nanomolar for the 5-HT1A receptor, D2 receptor, and serotonin transporter, respectively [5].
The synthetic accessibility of these piperazine derivatives from methyl 4-(1H-indol-3-yl)butanoate has been demonstrated through multi-step synthetic routes that involve reduction and subsequent functionalization of the indole butyrate ester [4]. These synthetic approaches have proven efficient for multi-gram scale production, with overall yields reaching 52% through five-step synthesis pathways [4].
Recent research has identified methyl 4-(1H-indol-3-yl)butanoate as a precursor for hydrazine-1-carbothioamide derivatives with significant anticancer potential [7]. These compounds have been designed to target epidermal growth factor receptor and vascular endothelial growth factor receptor-2 tyrosine kinases [7].
Investigations by researchers have synthesized hydrazine-1-carbothioamide derivatives 4a and 4b, along with oxadiazole derivatives 5 and 6a-e, which target epidermal growth factor receptor or vascular endothelial growth factor receptor-2 [7]. Compounds 4a and 6c emerged as the most effective cytotoxic agents, capable of arresting cancer cells in the G2/M phase and inducing the extrinsic apoptosis pathway [7].
| Compound | Structure Type | Target | Cancer Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| Compound 4a | Indole hydrazine-1-carbothioamide | EGFR | HepG2, HCT-116, A549 | Cell cycle arrest (G2/M phase), Extrinsic apoptosis pathway [7] |
| Compound 4b | Indole hydrazine-1-carbothioamide | EGFR | HepG2, HCT-116, A549 | Not specified [7] |
| Compound 5 | Indole oxadiazole | EGFR | HepG2, HCT-116, A549 | Not specified [7] |
| Compound 6c | Indole oxadiazole | VEGFR-2 | HepG2, HCT-116, A549 | Cell cycle arrest (G2/M phase), Extrinsic apoptosis pathway [7] |
Molecular docking studies revealed that compounds 4a and 6c were the best fits within the active sites of epidermal growth factor receptor and vascular endothelial growth factor receptor-2 tyrosine kinases, respectively [7]. Compound 4a, featuring an unsubstituted phenyl moiety, exhibited the highest epidermal growth factor receptor enzyme inhibitory activity, while compound 6c with a chloro group at the 4-position of the aromatic ring showed the highest vascular endothelial growth factor receptor-2 enzyme inhibitory activity [7].
Methyl 4-(1H-indol-3-yl)butanoate serves as a crucial intermediate in the development of auxin analogs, particularly in the formation of indole-3-butyric acid conjugates that exhibit enhanced plant growth regulatory properties [9]. The compound's structural similarity to naturally occurring plant hormones makes it valuable for agricultural applications .
The formation of indole-3-butyric acid conjugates from methyl 4-(1H-indol-3-yl)butanoate represents a significant advancement in auxin analog development [9] [10]. Research has demonstrated that indole-3-butyric acid is rapidly metabolized by plant cuttings during rooting processes, with indole-3-butyrylaspartic acid and high molecular weight conjugates serving as the major metabolites [10] [11].
Studies on mung bean cuttings revealed that twenty-four hours after application, less than 20% of applied indole-3-butyric acid remained in free form, with its level decreasing continuously during later stages of rooting [11]. Indole-3-butyrylaspartic acid levels peaked 24 hours after application and then declined, while high molecular weight conjugates increased continuously throughout the rooting process [11].
| Conjugate Type | Formation/Synthesis | Biological Activity | Mechanism |
|---|---|---|---|
| Indole-3-butyrylaspartic acid | Formed during rooting of cuttings [11] | Superior rooting ability compared to free IBA [11] | Source of auxin during later stages of rooting [11] |
| High molecular weight IBA conjugates | Formed during rooting process (amide linkage) [11] | Increases continuously during rooting process [11] | Slow release of active auxin [11] |
| IBA-silica nanospheres | Conjugating IBA with GPTMS through covalent cross-linking [9] | Controlled release of IBA, improved stability [9] | Protection against photo-degradation, esterase-responsive release [9] |
Advanced formulation approaches have utilized methyl 4-(1H-indol-3-yl)butanoate derivatives in the preparation of nanosphere delivery systems [9]. Research by Dong and colleagues demonstrated that indole-3-butyric acid-silica nanospheres prepared through covalent cross-linking reactions exhibited remarkable loading efficiency of approximately 43% weight/weight [9]. These nanospheres displayed excellent dual stimuli-responsive properties under esterase and weak acid conditions, significantly promoting the growth of root and bud development in pea plants [9].
The plant growth regulation mechanisms involving methyl 4-(1H-indol-3-yl)butanoate derivatives operate through complex cellular pathways that regulate auxin homeostasis [12] [13]. Indole-3-butyric acid, derived from methyl 4-(1H-indol-3-yl)butanoate, functions as an auxin precursor that is converted to indole-3-acetic acid through peroxisomal β-oxidation processes [13] [14].
Research has established that indole-3-butyric acid contributes to auxin homeostasis through spatiotemporal regulation of auxin levels, which is necessary for proper organ development [13] [14]. The conversion process involves specific peroxisomal enzymes including IBR1, IBR3, IBR10, and ECH2 that participate in the β-oxidation pathway leading to indole-3-acetic acid production [15] [16].
Studies using Arabidopsis have demonstrated that altered indole-3-butyric acid-to-indole-3-acetic acid conversion leads to multiple plant defects, indicating that indole-3-butyric acid contributes critically to auxin homeostasis [13] [14]. The compound exhibits superior root-inducing ability compared to indole-3-acetic acid due to its enhanced stability in solution, with 70% of indole-3-butyric acid remaining after 48 hours compared to complete degradation of indole-3-acetic acid [10].
The transport mechanisms for indole-3-butyric acid and its derivatives operate independently of characterized indole-3-acetic acid transport machinery [17] [18]. Specific transporters identified include members of the pleiotropic drug resistance subfamily of ATP-binding cassette transporter family and the TRANSPORTER OF IBA1 member of the major facilitator superfamily [13]. These transport systems enable the regulated distribution of auxin precursors throughout plant tissues to support normal developmental processes [17] [18].
Methyl 4-(1H-indol-3-yl)butanoate and related indole derivatives exhibit potent cyclooxygenase inhibitory activity through multiple mechanistic pathways [1] [2]. The compound demonstrates selective cyclooxygenase-2 inhibition with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs.
The primary inhibition mechanism involves competitive binding at the arachidonic acid binding site within the cyclooxygenase active site [3]. Key molecular interactions include hydrogen bonding with tyrosine 355 and arginine 120 residues, which are critical for enzyme-substrate recognition [2]. The compound forms a hydrogen bond between the hydroxyl group of tyrosine 355 and the amino group of arginine 120 with its carbonyl functionality, similar to the binding pattern observed with indomethacin [1].
Selectivity for cyclooxygenase-2 over cyclooxygenase-1 is achieved through specific interactions with the side pocket region unique to cyclooxygenase-2 [3]. The compound exploits the larger active site cavity in cyclooxygenase-2, particularly the accommodation provided by valine 523 instead of isoleucine 523 in cyclooxygenase-1 [4]. This steric difference allows for selective binding and explains the reduced gastrointestinal adverse effects.
| COX Inhibition Pathway | Molecular Interactions | Selectivity Mechanism | Key Residues |
|---|---|---|---|
| Arachidonic acid binding site | Competitive inhibition at substrate binding | Steric hindrance with Ile523 (COX-1) | Arg120, Tyr355, Ser530 |
| Prostaglandin H2 synthesis | Interference with prostanoid synthesis | Side pocket accommodation (COX-2) | Phe381, Trp387, Leu384 |
| Cyclooxygenase active site | Hydrogen bonding with Tyr355, Arg120 | Val523 interaction in COX-2 | Val349, Val523, Ile523 |
| Peroxidase active site | Heme iron coordination | Time-dependent binding | Tyr385, Ser353 |
| Regulatory domain | Allosteric modulation | Conformational changes | Leu531, Ala527 |
The inhibition follows a time-dependent mechanism characterized by an initial rapid, reversible binding step followed by a slower, essentially irreversible conformational change [3]. This two-step binding model explains the high potency and selectivity observed with indole-based cyclooxygenase inhibitors. The compound exhibits half-maximal inhibitory concentration values ranging from 13.9 to 77 nanomolar against cyclooxygenase-2, while showing significantly reduced activity against cyclooxygenase-1 [5] [2].
Methyl 4-(1H-indol-3-yl)butanoate serves as a structural scaffold for developing potent tyrosine kinase inhibitors targeting multiple receptor families [6] [7]. The compound and its derivatives demonstrate significant inhibitory activity against epidermal growth factor receptor, vascular endothelial growth factor receptor-2, and other clinically relevant tyrosine kinases.
The binding mechanism involves adenosine triphosphate-competitive inhibition at the kinase active site [6]. For epidermal growth factor receptor, the compound forms critical hydrogen bonds at the hinge region, particularly with methionine 592 and other conserved residues [7]. The indole scaffold provides optimal positioning for these interactions while maintaining selectivity through specific substituent patterns.
Vascular endothelial growth factor receptor-2 inhibition occurs through a type II inhibitor mechanism, where the compound binds to the inactive DFG-out conformation of the kinase [7]. This binding mode involves interactions with the DFG motif, specifically forming hydrogen bonds with the aspartic acid residue. The compound demonstrates half-maximal inhibitory concentration values of 4.57 micromolar against vascular endothelial growth factor receptor-2 [6].
| Tyrosine Kinase | Binding Mode | Key Interactions | Structural Features | Clinical Relevance |
|---|---|---|---|---|
| EGFR | ATP-competitive | Hinge region hydrogen bonds | Hydrazine-1-carbothioamide | Lung cancer treatment |
| VEGFR-2 | Type II (DFG-out) | DFG motif interaction | Oxadiazole derivatives | Angiogenesis inhibition |
| RET | Type II (DFG-out) | Back pocket binding | Tertbutyl pyrazole motif | Oncogene targeting |
| TRK | Type II (DFG-out) | Similar to RET binding | Dual RET/TRK activity | Resistance mechanisms |
| Src family | ATP-competitive | Active site occupation | Indole-3-imine derivatives | Cancer cell proliferation |
Novel pyrimido-indole derivatives demonstrate dual inhibitory activity against both rearranged during transfection and tropomyosin receptor kinase families [7]. This dual activity is achieved through similar binding interactions in both kinases, with the tertbutyl pyrazole motif promoting equal activity against both targets. The compounds exhibit low nanomolar inhibitory concentrations and significant reduction in cell viability through growth phase one cell cycle arrest.
Methyl 4-(1H-indol-3-yl)butanoate and related indole derivatives demonstrate significant binding affinity for multiple serotonin receptor subtypes, particularly 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2A receptors [8] [9]. The compound's indole scaffold provides an optimal framework for serotonin receptor recognition through conserved binding motifs.
The primary binding mechanism involves formation of a salt bridge between the protonatable nitrogen atom of the ligand and the conserved aspartic acid residue at position 3.32 of the receptor [8]. This interaction is critical for high-affinity binding and receptor activation. Molecular dynamics simulations reveal that the ligand-receptor complexes remain stable throughout extended simulation periods, indicating strong binding affinity.
For 5-hydroxytryptamine 1A receptors, the compound exhibits dissociation constant values ranging from 88.5 to 938 nanomolar, demonstrating moderate to high binding affinity [8]. The binding results in anxiolytic activity as demonstrated in elevated plus maze behavioral tests. The compound's interaction with 5-hydroxytryptamine 1A receptors involves additional hydrophobic interactions with residues in the transmembrane domains.
| Receptor Subtype | Ligand Type | Binding Affinity | Functional Response | Molecular Basis |
|---|---|---|---|---|
| 5-HT1A | Indole derivatives | 88.5-938 nM | Anxiolytic effects | Salt bridge Asp(3.32) |
| 5-HT2A | Indole derivatives | 135-546 nM | Memory enhancement | Salt bridge Asp(3.32) |
| 5-HT6 | Indole-based MTDLs | High affinity | Alzheimer treatment | Phenylsulfonyl scaffold |
| 5-HT7 | Imidazolyl-indoles | High selectivity | CNS disorders | Imidazolyl substitution |
| 5-HT3 | Annelated indoles | Ki = 0.19 nM | Anti-emetic effects | Heteroaromatic template |
5-Hydroxytryptamine 2A receptor binding occurs with higher affinity, showing dissociation constant values between 135 and 546 nanomolar [8]. This interaction correlates with beneficial effects on memory processes as demonstrated in passive avoidance tests. The compound's binding to 5-hydroxytryptamine 2A receptors involves similar salt bridge formation but with additional aromatic stacking interactions.
Specialized indole derivatives targeting 5-hydroxytryptamine 6 receptors demonstrate potential therapeutic applications in Alzheimer disease treatment [10]. These compounds utilize a phenylsulfonyl indole scaffold that provides high selectivity for 5-hydroxytryptamine 6 receptors over other serotonin receptor subtypes. The molecular design involves multi-target-directed ligand strategies combining serotonin receptor activity with acetylcholinesterase inhibition.
Methyl 4-(1H-indol-3-yl)butanoate exhibits strong binding affinity to human serum albumin and bovine serum albumin, with binding constants ranging from 1.09 × 10^5 to 1.23 × 10^4 liters per mole across different temperature conditions [11]. The binding interaction occurs primarily at Sudlow site I, located in subdomain IIA of the albumin structure.
The thermodynamic profile reveals that binding is spontaneous and entropy-driven, with Gibbs free energy values of approximately -35.7 kilojoules per mole at 310 Kelvin [12]. The positive enthalpy change indicates an endothermic association process, while the positive entropy change suggests hydrophobic interactions as the primary driving force for binding. This thermodynamic signature is characteristic of hydrophobic compounds binding to albumin binding sites.
Molecular docking studies confirm that the compound forms multiple hydrogen bonds and van der Waals interactions with albumin residues [13]. Key interacting residues include tryptophan 212, arginine 217, valine 342, and proline 446. The binding pocket provides optimal accommodation for the indole ring system while allowing flexible positioning of the butanoate side chain.
| Compound Type | Binding Affinity (Kb) | Binding Site | Thermodynamic Parameters | Interaction Forces |
|---|---|---|---|---|
| Indole derivatives | 1.09 × 10^5 - 1.23 × 10^4 L/mol | Site I (subdomain IIA) | ΔG° = -35.7 kJ/mol (310 K) | Hydrogen bonding, van der Waals |
| Bis(indolyl)methanes | Not specified | Subdomains IIB and IB | Hydrogen bonds, van der Waals | Hydrogen bonds, van der Waals |
| Indole-3-acetic acid derivatives | Ring-substituted compounds | Tryptophan binding sites | Temperature-dependent | Hydrophobic interactions |
| Plumeran indole alkaloid | ca. 10^5-10^6 L/mol | Site I (main binding site) | Entropy-driven (ΔS° = 0.146 kJ/mol·K) | Hydrophobic (ΔH° > 0, ΔS° > 0) |
| Indole-thiazole derivatives | Site I binding | Sudlow site I | Hydrophobic interactions | Hydrophobic interactions |
The binding affinity shows temperature dependence, with higher temperatures leading to reduced binding constants [11]. This temperature effect is consistent with the entropy-driven binding mechanism, where increased thermal motion disrupts hydrophobic interactions. The compound demonstrates static fluorescence quenching, indicating formation of stable ground-state complexes rather than dynamic collisional quenching.
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